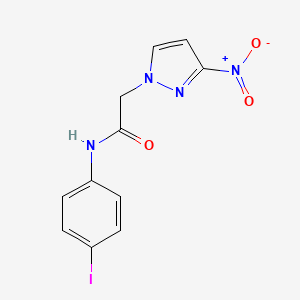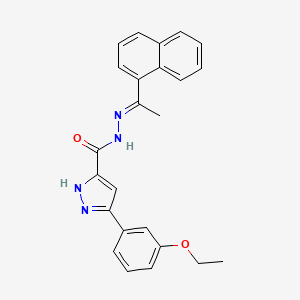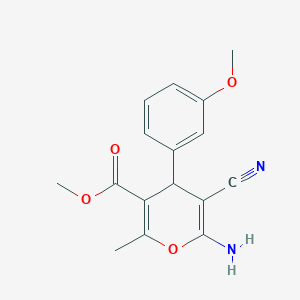
N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide is a synthetic organic compound that features a combination of aromatic and heterocyclic structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Acetamide Formation: The nitrated pyrazole is then reacted with 4-iodoaniline in the presence of an acylating agent such as acetic anhydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon (Pd/C), or sodium borohydride.
Nucleophiles: Amines, thiols, or alkoxides for substitution reactions.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Phenyl Derivatives: Substitution of the iodine atom yields various substituted phenyl derivatives.
科学的研究の応用
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Chemical Research: It serves as a useful intermediate in the synthesis of more complex organic molecules for research purposes.
作用機序
The mechanism of action of N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The nitro and iodine groups could play roles in binding interactions or redox reactions.
類似化合物との比較
Similar Compounds
N-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a bromine atom instead of iodine.
N-(4-Chlorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a chlorine atom instead of iodine.
N-(4-Fluorophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in N-(4-Iodophenyl)-2-(3-nitro-1H-pyrazol-1-yl)acetamide can impart unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs. Iodine is a larger atom and can participate in different types of chemical reactions, such as oxidative addition in palladium-catalyzed coupling reactions.
特性
分子式 |
C11H9IN4O3 |
|---|---|
分子量 |
372.12 g/mol |
IUPAC名 |
N-(4-iodophenyl)-2-(3-nitropyrazol-1-yl)acetamide |
InChI |
InChI=1S/C11H9IN4O3/c12-8-1-3-9(4-2-8)13-11(17)7-15-6-5-10(14-15)16(18)19/h1-6H,7H2,(H,13,17) |
InChIキー |
HJLLEYNDLAQBHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)CN2C=CC(=N2)[N+](=O)[O-])I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(4-ethoxyphenyl)-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B11670363.png)
![(5Z)-5-[(3-phenoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11670365.png)
![1-[(4-Sulfamoylphenyl)carbamoyl]propyl 4-(methylsulfanyl)-2-(phenylformamido)butanoate](/img/structure/B11670373.png)
![1-(2-chloroethyl)-2-(4-ethylphenyl)-1H-imidazo[1,2-a]benzimidazole](/img/structure/B11670382.png)

![2-{[(2-Methoxy-4-nitrophenyl)amino]methylidene}-5-phenylcyclohexane-1,3-dione](/img/structure/B11670391.png)
![4-[(E)-({[(1-benzyl-1H-benzimidazol-2-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11670395.png)
![N'-[(E)-(2-methylphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B11670403.png)
![dibenzyl 2,6-dimethyl-4-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11670404.png)
![N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]thiophene-2-carbohydrazide](/img/structure/B11670410.png)
![N-{1-[(4-methoxyphenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B11670413.png)
![2-{[4,6-Bis(propan-2-ylamino)-1,3,5-triazin-2-yl]oxy}ethyl benzoate](/img/structure/B11670414.png)
![N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11670416.png)
